molecular formula C22H28N2OS B2844924 (4-(Tert-butyl)phenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421476-72-3

(4-(Tert-butyl)phenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No. B2844924
CAS RN: 1421476-72-3
M. Wt: 368.54
InChI Key: DWDFYDRNBMTGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that likely contains a phenyl group (a ring of 6 carbon atoms, often referred to as a “benzene ring”), a pyridine group (a ring of 5 carbon atoms and one nitrogen atom), and a piperidine group (a ring of 5 carbon atoms and one nitrogen atom). It also seems to contain a tert-butyl group (a carbon atom bonded to three other carbon atoms) and a methanone group (a carbon atom double-bonded to an oxygen atom and single-bonded to two other groups) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the rings and the attachment of the various groups. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the rings and various groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. It could potentially undergo a variety of reactions, including those typical of phenyl, pyridine, piperidine, tert-butyl, and methanone groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. Without specific information on this compound, it’s difficult to provide a detailed properties analysis .

Scientific Research Applications

Synthesis Methodologies

One-Pot Synthesis Techniques : Kaur and Kumar (2018) developed an efficient one-pot synthetic procedure for pyrrole derivatives using acetophenone and trimethylacetaldehyde, demonstrating the economical synthesis of compounds with potential relevance to the target molecule (Kaur & Kumar, 2018).

Facile Conversion Techniques : Erenler and Biellmann (2005) explored the conversion of pyridyl propargylic alcohols to enones under mild conditions, showcasing a method that could potentially be applied to the synthesis or modification of related compounds (Erenler & Biellmann, 2005).

Catalysis and Material Science

Catalytic Applications : Dönges et al. (2014) discussed the use of cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes in the catalytic oxidative cyclization of alkenols, illustrating the catalytic potential of piperidine derivatives in organic synthesis (Dönges et al., 2014).

Structural and Theoretical Studies : Huang et al. (2021) conducted structural and density functional theory (DFT) studies on boric acid ester intermediates, providing insights into the physicochemical properties and potential applications of these compounds in materials science (Huang et al., 2021).

Advanced Material Applications

Thermally Activated Delayed Fluorescence (TADF) : Rajamalli et al. (2017) designed and synthesized highly efficient blue TADF emitters, highlighting the importance of structural modifications for enhancing electroluminescence efficiencies, a principle that can be extended to the design of materials based on the target compound (Rajamalli et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve interacting with certain proteins or other molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be the subject of further studies to better understand its properties, to develop new synthesis methods, or to explore potential uses .

properties

IUPAC Name

(4-tert-butylphenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2OS/c1-22(2,3)19-9-7-18(8-10-19)21(25)24-14-11-17(12-15-24)16-26-20-6-4-5-13-23-20/h4-10,13,17H,11-12,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDFYDRNBMTGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.